molecular formula C13H16N2 B1488547 3-Methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile CAS No. 1247450-79-8

3-Methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile

Cat. No. B1488547
CAS RN: 1247450-79-8
M. Wt: 200.28 g/mol
InChI Key: NARAHNAVWNUYDQ-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile, also known as MDMB-4en-PINACA, is a synthetic cannabinoid. It has a molecular weight of 200.28 g/mol . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The molecular formula of this compound is C13H16N2 . The InChI code is 1S/C13H16N2/c1-10-5-6-15(9-10)13-4-3-12(8-14)7-11(13)2/h3-4,7,10H,5-6,9H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Histamine H3 Receptor Antagonists

Compounds structurally related to "3-Methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile" have been explored for their potential as histamine H3 receptor antagonists. These antagonists show high potency and selectivity, with significant implications for central nervous system (CNS) penetration. This is important for the development of drugs aimed at treating cognitive dysfunctions and attention deficits, as well as enhancing cognition and attention in animal models. The synthesis and pharmacokinetic properties of these compounds suggest their potential utility in treating disorders related to cognitive function (Black et al., 2007; Cowart et al., 2005).

PARP Inhibitors for Cancer Treatment

Research on cyclic amine-containing benzimidazole carboxamide PARP inhibitors, including those with a methyl-substituted quaternary center, indicates high enzyme and cellular potency. This class of compounds, exemplified by ABT-888, demonstrates efficacy in combination with other cancer treatments in preclinical models, highlighting their potential for treating various cancers (Penning et al., 2009).

Chemical Transformations and Syntheses

Studies on 3-aminopyrrolidin-2-ones and related structures focus on their chemical transformations, including reactions with benzaldehyde to produce azomethines and derivatives through reduction or diazotization processes. These reactions are crucial for synthesizing heterocyclic spiranes and other compounds with potential biological activity (Kostyuchenko et al., 2009).

Asymmetric Synthesis and Medicinal Chemistry

The development of methods for the asymmetric synthesis of important biosynthetic intermediates, such as methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, from N-methylpyrrolinium cation underlines the importance of novel synthetic routes in medicinal chemistry. These intermediates are key for the biosynthesis of tropane alkaloids, showcasing the versatility and applicability of these methods in producing biologically relevant compounds (Ma et al., 2020).

properties

IUPAC Name

3-methyl-4-(3-methylpyrrolidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10-5-6-15(9-10)13-4-3-12(8-14)7-11(13)2/h3-4,7,10H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARAHNAVWNUYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)C2=C(C=C(C=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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